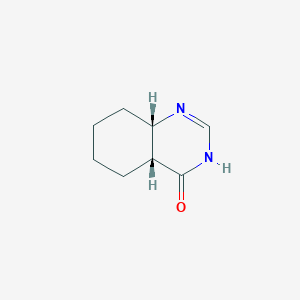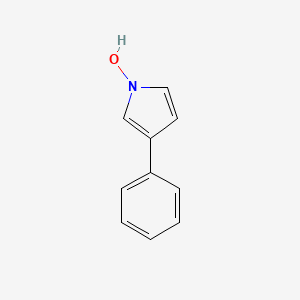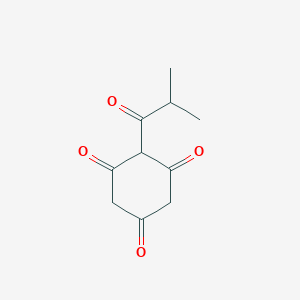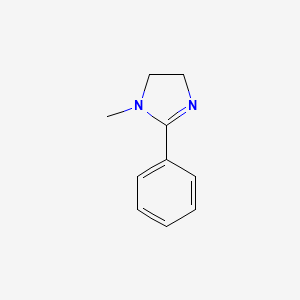
1-Methyl-2-phenyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-phenyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the first position and a phenyl group at the second position, making it a substituted imidazole. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-Methyl-2-phenyl-4,5-dihydro-1H-imidazole can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This method involves the cyclization of α-haloketones with ammonia or primary amines.
Dehydrogenation of Imidazolines: Imidazolines can be dehydrogenated to form imidazoles using various oxidizing agents.
From α-Halo Ketones: This method involves the reaction of α-halo ketones with ammonia or amines to form imidazoles.
Marckwald Synthesis: This method involves the reaction of α-amino ketones with formic acid.
Amino Nitrile Method: This method involves the reaction of amino nitriles with aldehydes or ketones.
Chemical Reactions Analysis
1-Methyl-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions:
Reduction: Reduction of the compound can lead to the formation of imidazolines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.
Common reagents used in these reactions include hydrogen peroxide, peracids, and various catalysts such as nickel and copper . Major products formed from these reactions include imidazole N-oxides, imidazolines, and substituted imidazoles .
Scientific Research Applications
1-Methyl-2-phenyl-4,5-dihydro-1H-imidazole has numerous applications in scientific research:
Medicine: Imidazole derivatives are known for their therapeutic potential, and this compound is no exception.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.
DNA Interaction: The compound can intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
1-Methyl-2-phenyl-4,5-dihydro-1H-imidazole can be compared with other similar compounds:
2-Phenyl-4,5-dihydro-1H-imidazole: This compound lacks the methyl group at the first position, which can affect its chemical and biological properties.
1-Methyl-4,5-dihydro-1H-imidazole: This compound lacks the phenyl group at the second position, which can influence its reactivity and applications.
2-Benzyl-4,5-dihydro-1H-imidazole: This compound has a benzyl group instead of a phenyl group, which can alter its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
27699-67-8 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1-methyl-2-phenyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C10H12N2/c1-12-8-7-11-10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
VWUDGSYCJGEGOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


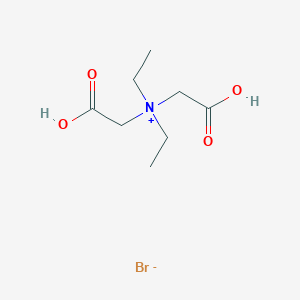
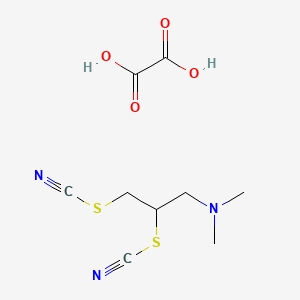
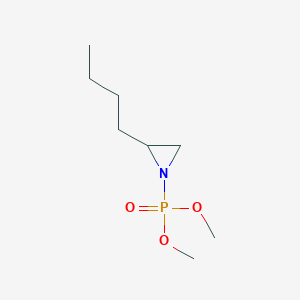
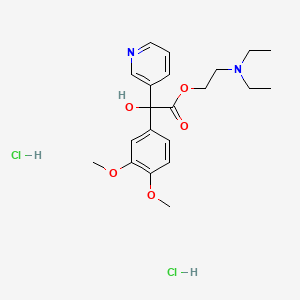

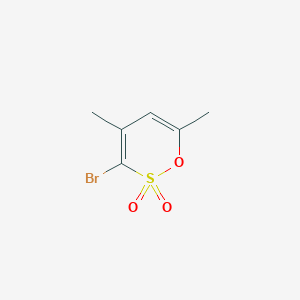
![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)

![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)
![4-Nitrobenzo[cd]indol-2(1h)-one](/img/structure/B14688749.png)

